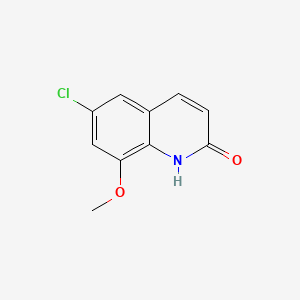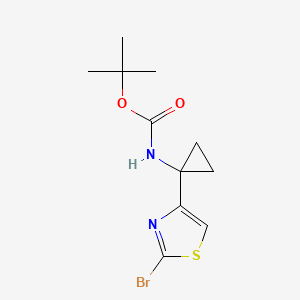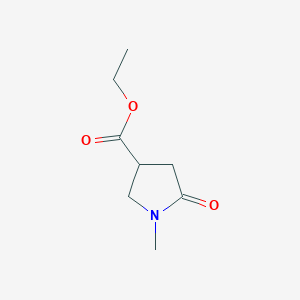
Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate is a chemical compound belonging to the class of pyrrolidines, which are five-membered lactam rings. This compound is characterized by its molecular structure, which includes an ethyl ester group, a methyl group, and a pyrrolidine ring with a ketone functionality at the 5-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the appropriate starting materials, such as ethyl 5-oxopyrrolidine-3-carboxylate and methylating agents.
Reaction Conditions:
Purification: The product is then purified through techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up in industrial settings to produce larger quantities of the compound. This involves the use of reactors and controlled environments to ensure consistent quality and yield.
Quality Control: Rigorous quality control measures are implemented to ensure that the final product meets the required specifications and standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the ketone group to an alcohol.
Substitution: Substitution reactions can occur at the pyrrolidine ring, leading to the formation of different substituted pyrrolidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction Products: Reduction can produce alcohols and other reduced derivatives.
Substitution Products: Substitution reactions can yield a variety of substituted pyrrolidines.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in biological studies to investigate its effects on various biological systems and pathways.
Medicine: It has potential medicinal applications, including the development of new drugs and therapeutic agents.
Industry: It is utilized in the chemical industry for the production of various chemicals and materials.
Wirkmechanismus
The mechanism by which Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate is compared with other similar compounds to highlight its uniqueness:
Ethyl 5-oxopyrrolidine-3-carboxylate: This compound lacks the methyl group present in this compound, leading to different chemical properties and reactivity.
Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate: This compound has an ethyl group instead of a methyl group, resulting in distinct chemical behavior.
Other Pyrrolidines: Various other pyrrolidines with different substituents and functional groups can be compared to understand the unique characteristics of this compound.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
CAS-Nummer |
10080-92-9 |
|---|---|
Molekularformel |
C8H13NO3 |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-3-12-8(11)6-4-7(10)9(2)5-6/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
YFVCDGSSEOJQQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC(=O)N(C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



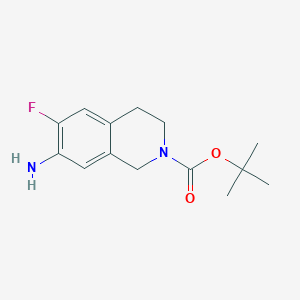

![1-(tert-Butoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B15363991.png)

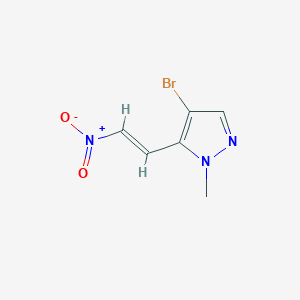

![[7-(dimethylazaniumyl)-10H-phenothiazin-3-yl]-dimethylazanium;methanesulfonate](/img/structure/B15364017.png)
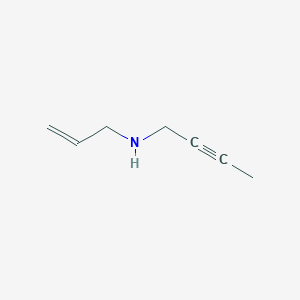
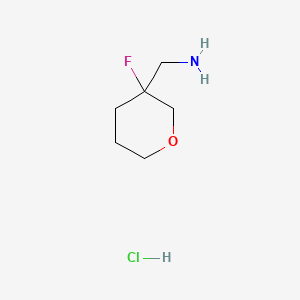

![N-[5-Chloro-6-[(2,3-dihydroxypropyl)amino]-3-nitro-2-pyrazinyl]acetamide](/img/structure/B15364071.png)
